2-(Benzyloxy)-2-methylpent-4-enal
Description
2-(Benzyloxy)-2-methylpent-4-enal is an organic compound featuring a benzyloxy ether group (–O–CH₂C₆H₅), a methyl substituent at the C2 position, and an aldehyde functional group at the terminal carbon of a pent-4-enal backbone. For example, compounds with benzyloxy groups are often used as intermediates in drug synthesis due to their stability and versatility , while aldehydes are critical in nucleophilic addition reactions .
Properties
CAS No. |
87937-85-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-methyl-2-phenylmethoxypent-4-enal |
InChI |
InChI=1S/C13H16O2/c1-3-9-13(2,11-14)15-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
GESNNGALHJVSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-methylpent-4-enal can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide . This method provides good to excellent yields and is compatible with acid- and base-sensitive substrates.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-2-methylpent-4-enal typically involves large-scale reactions using similar synthetic routes. The choice of solvents and reagents may vary to optimize yield and purity. Toluene is often used as a solvent, although trifluorotoluene may be required in specific cases .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-methylpent-4-enal undergoes various chemical reactions, including:
Substitution: The benzylic position can undergo nucleophilic substitution reactions, often facilitated by the presence of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-(Benzyloxy)-2-methylpentanoic acid
Reduction: 2-(Benzyloxy)-2-methylpent-4-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Benzyloxy)-2-methylpent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-methylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Key Functional Groups | Unique Features | Reference |
|---|---|---|---|
| 2-(Benzyloxy)-2-methylpent-4-enal | Benzyloxy, aldehyde, α-methyl | Terminal aldehyde enhances electrophilicity | — |
| 2-{[(Benzyloxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid | Benzyloxycarbonyl, carboxylic acid | Carboxylic acid enables salt formation; chloro substituent increases polarity | |
| Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate | Benzyloxy-phenoxy, ester | Ester group improves hydrolytic stability | |
| [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol | Benzyloxy, bromo, hydroxymethyl | Bromo substituent facilitates cross-coupling reactions |
Key Observations :
- The aldehyde group in 2-(Benzyloxy)-2-methylpent-4-enal distinguishes it from carboxylic acid or ester derivatives (e.g., ), making it more reactive toward nucleophiles like amines or alcohols.
- The α-methyl branch may sterically hinder certain reactions, a feature shared with 2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid, which is noted for its use in anti-inflammatory drug synthesis .
Unique Aspects of 2-(Benzyloxy)-2-methylpent-4-enal :
- Its aldehyde group could enable Schiff base formation, a property exploited in drug delivery systems .
- The conjugated double bond (pent-4-enal) may enhance reactivity in cycloaddition reactions, a feature absent in saturated analogs like tert-butyl 2-methylbutanoate .
Challenges for 2-(Benzyloxy)-2-methylpent-4-enal :
- The aldehyde group is prone to oxidation, necessitating inert reaction conditions.
- Steric hindrance from the α-methyl group may complicate nucleophilic additions.
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